(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

説明

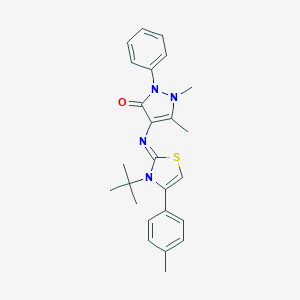

The compound “(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” is a structurally complex heterocyclic molecule featuring a thiazole ring fused with a pyrazol-3(2H)-one core. Key structural elements include:

- A tert-butyl group at the 3-position of the thiazole, contributing steric bulk and hydrophobicity.

- A 1,5-dimethyl-2-phenylpyrazol-3(2H)-one moiety, which may participate in hydrogen bonding via the carbonyl oxygen.

This compound belongs to a class of molecules studied for their pharmacological and material science applications, particularly due to the tunable electronic properties of the thiazole-pyrazolone system .

特性

IUPAC Name |

4-[[3-tert-butyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-17-12-14-19(15-13-17)21-16-31-24(28(21)25(3,4)5)26-22-18(2)27(6)29(23(22)30)20-10-8-7-9-11-20/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUCHJFDVONAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactionsKey reagents include tert-butylamine, 4-methylbenzaldehyde, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups .

科学的研究の応用

Overview

(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that compounds similar to this compound possess significant activity against various bacterial strains, including resistant strains .

Anticancer Potential

Thiazole and pyrazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through different mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in cancer proliferation .

Anti-inflammatory Effects

Molecular docking studies have indicated that the compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory responses. This suggests applications in the treatment of inflammatory diseases .

Agricultural Applications

The structural characteristics of this compound also lend it potential use as a pesticide or herbicide:

Pesticidal Activity

Compounds with thiazole and pyrazole structures have been reported to exhibit insecticidal and fungicidal activities. The application of this compound in agricultural settings could help control pests and diseases affecting crops, thus enhancing agricultural productivity .

Materials Science Applications

In materials science, the unique properties of this compound can be harnessed for the development of novel materials:

Polymer Chemistry

The incorporation of thiazole and pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. This could lead to the development of advanced materials suitable for various industrial applications .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- Antimicrobial Evaluation : A study on thiazole derivatives demonstrated their effectiveness against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .

- Anticancer Research : Research on pyrazole-based compounds showed promising results in inhibiting cancer cell lines, suggesting a pathway for further development into therapeutic agents .

- Agricultural Trials : Field trials involving thiazole-containing pesticides have indicated significant reductions in pest populations, supporting their use in sustainable agriculture practices .

作用機序

The mechanism of action of (Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Key Findings:

Substituent Effects on Solubility and Binding: The tert-butyl group in the target compound increases hydrophobicity (higher logP) compared to the hydroxyethyl analog in , which may reduce aqueous solubility but enhance membrane permeability.

Biological Activity: While direct pharmacological data for the target compound is unavailable, analogs like the pyrazolo-pyrimidine-chromenone derivative in demonstrate activity in kinase inhibition, suggesting that the thiazole-pyrazolone scaffold could be optimized for similar targets. The hydroxyethyl analog may exhibit improved target engagement in hydrophilic environments (e.g., enzyme active sites) due to its polar substituent.

Synthetic and Crystallographic Considerations: The tert-butyl group in the target compound may complicate crystallization due to steric effects, whereas smaller substituents (e.g., hydroxyethyl in ) could facilitate structural determination via methods like SHELX . The enone system in is prone to Michael addition reactions, a reactivity absent in the more stable thiazole-pyrazolone core of the target compound.

生物活性

(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, a study utilizing the agar well diffusion method indicated that certain thiazole derivatives showed moderate activity against Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 12 mm to 18 mm compared to a reference drug . The specific compound under review has not been directly tested in these studies, but its structural similarities suggest potential efficacy.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. Research indicates that compounds similar to this compound have shown promising results against various cancer cell lines. For instance, thiazolidin-4-one derivatives have been reported to inhibit cancer cell proliferation and exhibit activity against human colon HCT116 and breast MCF-7 cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways such as PI3K and mTORC1 .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, thiazole-containing compounds have been explored for other pharmacological effects:

- Anti-diabetic : Some thiazole derivatives have shown potential as hypoglycemic agents.

- Anti-inflammatory : Certain compounds exhibit COX inhibitory activity.

- Antioxidant : Thiazole derivatives contribute to reducing oxidative stress in biological systems .

Case Studies

- Anticancer Efficacy : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cell lines. Notably, compounds with bulky groups at specific positions demonstrated enhanced activity against glioblastoma U87 MG and adenocarcinoma A549 cell lines .

- Antimicrobial Testing : In a comparative study of thiazole derivatives, several compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than 16 µg/mL .

Table 1: Biological Activities of Thiazole Derivatives

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | Thiazole Derivative A | IZ 16 mm against B. subtilis |

| Anticancer | Thiazolidinone B | IC50 < 10 µM against MCF-7 |

| Anti-diabetic | Thiazole C | Reduced blood glucose levels |

Q & A

Q. What are the standard synthetic routes for preparing (Z)-4-...-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted thiazole and pyrazole precursors. A common method involves refluxing equimolar amounts of the thiazole-2(3H)-ylideneamine derivative and 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in ethanol for 2–4 hours. Purification is achieved through recrystallization from DMF–EtOH (1:1) mixtures to enhance yield and purity . Optimization may include adjusting stoichiometry, solvent polarity, or using catalysts like acetic acid to accelerate imine formation.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Q. What solvent systems are optimal for solubility and recrystallization?

The compound shows limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃). Recrystallization is best achieved using mixed solvents like DMF–EtOH (1:1), which balance solubility and volatility to yield high-purity crystals .

Advanced Questions

Q. How can the Z-configuration be unambiguously confirmed, and what spectroscopic contradictions may arise?

The Z-configuration is confirmed via X-ray crystallography by measuring dihedral angles between the thiazole and pyrazole rings (e.g., angles <10° indicate planarity) . In solution, NOESY NMR can detect spatial proximity between the tert-butyl group and phenyl rings. Contradictions may arise if tautomeric equilibria (e.g., thiazole-thiazolidinone) alter spectroscopic signatures. For example, solution-state NMR might suggest dynamic isomerism, while X-ray data reflect a static structure .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer interactions. For this compound, the HOMO is localized on the thiazole ring, while the LUMO resides on the pyrazol-one moiety .

- Molecular docking assesses binding affinity to biological targets (e.g., enzymes), guided by the compound’s planar structure and hydrogen-bonding capacity .

Q. How can researchers resolve discrepancies in tautomeric behavior observed in different analytical techniques?

Tautomeric equilibria (e.g., between enol-imine and keto-amine forms) require multi-technique validation:

- Solid-state NMR or X-ray crystallography to identify dominant tautomers in crystalline phases.

- Variable-temperature NMR to detect dynamic interconversions in solution.

- UV-Vis spectroscopy to monitor pH-dependent shifts in λmax caused by tautomerism .

Q. What strategies are recommended for designing biological activity assays targeting kinase inhibition?

- Enzyme inhibition assays : Use purified kinases (e.g., EGFR or CDK2) with ATP-competitive protocols, monitoring IC50 values via fluorescence polarization.

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7), correlating activity with substituent electronic profiles (e.g., electron-withdrawing groups on the p-tolyl ring enhance potency) .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group imposes steric hindrance, slowing Suzuki-Miyaura couplings at the thiazole ring. To mitigate this, use bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) to stabilize the palladium catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。